Cas no 120-78-5 (2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole)

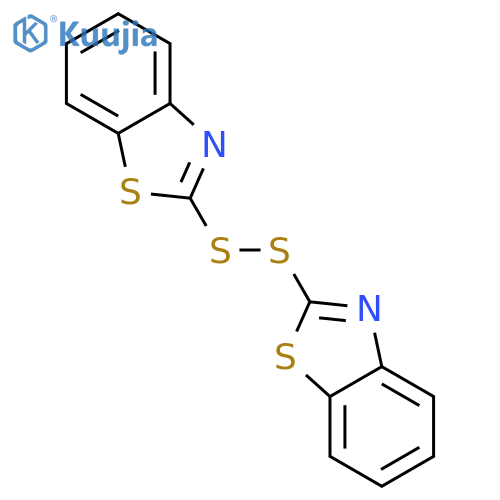

120-78-5 structure

商品名:2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

CAS番号:120-78-5

MF:C14H8N2S4

メガワット:332.47

MDL:MFCD00022874

CID:35969

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- Accelerator (DM)

- MBTS

- 2,2'-Dibenzothiazole disulfide

- Accelerator MBTS

- Dibenzothiazole Disulfide

- 2,2-D ibenzothiazole Disulfide

- 2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

- 2,2'-bis(benzothiazolyl)disulfide

- 2,2'-dithiobis-benzothiazol

- 2-benzothiazyldisulfide

- 2-Mercaptobenzothiazole disulfide

- 2-Mercaptobenzothiazyl disulfide

- Accel TM

- AcceleratorDM

- Benzothiazol-2-yl disulfide

- Benzothiazole disulfide

- Benzothiazole, 2,2'-dithiobis-

- benzothiazolyl

- Benzothiazyldisuflide

- 2,2'-Dibenzothiazolyl Disulfide

- 2,2'-Dithiobis(benzothiazole)

- 1,2-Bis(benzo[d]thiazol-2-yl)disulfane

- 2,2’-Dibenzothiazoyl Disulfide

- 2,2'-Dithiobis(benzothiazole) Solution

- MBTS(DM)

- Perkacit? MBTS

- rubber accelerator MBTS

- 2,2′-Dithiobis(benzothiazole)

- 2,2`-Dithiobis(benzothiazole)

- 2,2'-Dithiobisbenzothiazole

- 2,2-Dithiobisbenzothiazole

- Perkacit MBTS

- 2,2'-Benzothiazyl disulfide

- ALTAX

- ekagomgs

- Thiofide

- usafcy-5

- pneumaxdm

- royalmbts

- acceltm

- Ekagom GS

- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

-

- MDL: MFCD00022874

- インチ: 1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H

- InChIKey: AFZSMODLJJCVPP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

計算された属性

- せいみつぶんしりょう: 331.95700

- どういたいしつりょう: 331.957031

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 133

- 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

- 色と性状: 淡黄色針状結晶

- 密度みつど: 1.5

- ゆうかいてん: 177-180 °C (lit.)

- ふってん: 532.5 °C at 760 mmHg

- フラッシュポイント: 271 ºC

- 屈折率: 1.5700 (estimate)

- ようかいど: 0.01g/l

- すいようせい: <0.01 g/100 mL at 21 ºC

- PSA: 132.86000

- LogP: 5.70540

- かんど: 湿度に敏感である

- マーカー: 3370

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H317,H410

- 警告文: P273,P280,P501

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 31-43-50/53

- セキュリティの説明: S36/37-S60-S61

- RTECS番号:DL4550000

-

危険物標識:

- 危険レベル:9

- リスク用語:R31; R43; R50/53

- 包装グループ:III

- ちょぞうじょうけん:(BD31632)

- セキュリティ用語:S36/37;S60;S61

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 税関データ

- 税関コード:2934200090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | PLAS-CL-001N-50mg |

Perkacit? MBTS |

120-78-5 | 50mg |

¥ 772 | 2022-04-25 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014623-100g |

2,2’-Dithiobis(benzothiazole) |

120-78-5 | ≥95% | 100g |

¥109.00 | 2024-07-09 | |

| Life Chemicals | F0900-0449-20mg |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |

120-78-5 | 90%+ | 20mg |

$99.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018224-1kg |

1,2-Bis(benzo[d]thiazol-2-yl)disulfane |

120-78-5 | 98% | 1kg |

¥145.00 | 2024-08-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004116-500g |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |

120-78-5 | 98% | 500g |

¥82 | 2024-05-26 | |

| Life Chemicals | F0900-0449-25mg |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |

120-78-5 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| TRC | D417020-100g |

2,2’-Dibenzothiazoyl Disulfide |

120-78-5 | 100g |

$ 138.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D110137-2.5kg |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |

120-78-5 | 98% | 2.5kg |

¥706.90 | 2023-09-03 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014623-500g |

2,2’-Dithiobis(benzothiazole) |

120-78-5 | ≥95% | 500g |

¥398.00 | 2024-07-09 | |

| Life Chemicals | F0900-0449-2μmol |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |

120-78-5 | 90%+ | 2μmol |

$57.0 | 2023-11-21 |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:120-78-5)2,2’-Dibenzothiazoyl Disulfide

注文番号:LE14273

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:10

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:120-78-5)Accelerator

注文番号:LE7005

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 関連文献

-

José Manuel Flores-álvarez,Diego Cortés-Arriagada,Zeferino Gómez-Sandoval,Gururaj Kudur Jayaprakash,Silvia Guillermina Ceballos-Maga?a,Roberto Mu?iz-Valencia,Jaime Cristobal Rojas-Montes,Kayim Pineda-Urbina New J. Chem. 2022 46 15052

-

José Manuel Flores-álvarez,Diego Cortés-Arriagada,Zeferino Gómez-Sandoval,Gururaj Kudur Jayaprakash,Silvia Guillermina Ceballos-Maga?a,Roberto Mu?iz-Valencia,Jaime Cristobal Rojas-Montes,Kayim Pineda-Urbina New J. Chem. 2022 46 15052

-

Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073

-

Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2017 15 5191

-

Arash Ghorbani-Choghamarani,Bahman Tahmasbi,Fatemeh Arghand,Sara Faryadi RSC Adv. 2015 5 92174

120-78-5 (2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole) 関連製品

- 1141-88-4(2,2'-Dithiodianiline)

- 149-30-4(1,3-benzothiazole-2-thiol)

- 873-55-2(Benzenesulfinic acid, sodium salt)

- 2492-26-4(Sodium 2-mercaptobenzothiazole)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 57707-64-9(2-azidoacetonitrile)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:120-78-5)Dibenzothiazole disulfide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:120-78-5)二硫化二苯并噻唑 (医药极DM)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ